molecular formula C21H28N2O5S2 B2485007 2-(4-methoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide CAS No. 954607-65-9

2-(4-methoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide

Cat. No.: B2485007
CAS No.: 954607-65-9
M. Wt: 452.58
InChI Key: YFZGYMSOOQGOFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide (CAS Number 954607-65-9) is a sophisticated heterocyclic compound with molecular formula C21H28N2O5S2 and molecular weight 452.6 g/mol. This chemical features a unique structural architecture comprising a tetrahydroisoquinoline core substituted at the 7-position with an ethanesulfonamide group and at the 2-position with a propylsulfonyl moiety, further decorated with a 4-methoxyphenyl extension. The SMILES notation for this compound is CCCS(=O)(=O)N1CCc2ccc(NS(=O)(=O)CCc3ccc(OC)cc3)cc2C1, representing its complex molecular connectivity . This compound belongs to the tetrahydroisoquinoline chemical class, which has demonstrated significant importance in neuroscience research and pharmaceutical development . While specific biological activity data for this exact compound requires further investigation, structurally related heterocyclic compounds targeting neuroreceptors have shown substantial research value. Particularly, compounds within this chemical family are being investigated as orexin receptor agonists, with the orexin type 2 receptor representing a key target for neurological research . The dual sulfonamide substitution pattern in this molecule enhances its potential for receptor binding specificity and makes it a valuable chemical tool for studying neurological pathways. The primary research applications of this compound include investigation as a potential orexin receptor modulator for studying sleep-wake regulation, with implications for narcolepsy research . Additionally, its structural features suggest potential utility in metabolic disorder studies, particularly given the established connection between orexin signaling and feeding behavior regulation . The compound may also serve as a key intermediate in synthetic chemistry programs aimed at developing novel heterocyclic compounds with optimized pharmacological profiles for neuroscience applications . Researchers are exploring this chemical scaffold for potential cognitive enhancement applications and neurodegenerative disease research, building on established connections between orexin signaling and neurological function. From a mechanism perspective, compounds within this structural class typically function as receptor agonists or allosteric modulators, though the exact mechanism of action for this specific molecule requires empirical validation. The presence of multiple hydrogen bond acceptors and donors in the sulfonamide groups facilitates targeted molecular interactions with biological receptors. The compound's structural complexity, particularly the tetrahydroisoquinoline core with methoxyphenyl and sulfonyl modifications, contributes to its potential blood-brain barrier permeability and central nervous system activity. This product is provided as a high-purity synthetic compound for research applications exclusively. It is strictly designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or human use. Researchers should implement appropriate safety precautions including personal protective equipment and work in well-ventilated areas when handling this material. For complete handling, storage, and disposal information, please refer to the safety data sheet available upon request.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S2/c1-3-13-30(26,27)23-12-10-18-6-7-20(15-19(18)16-23)22-29(24,25)14-11-17-4-8-21(28-2)9-5-17/h4-9,15,22H,3,10-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZGYMSOOQGOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide , with the CAS number 1021039-94-0 , is a sulfonamide derivative that has gained attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C21H28N2O5S2C_{21}H_{28}N_{2}O_{5}S_{2} with a molecular weight of 452.6 g/mol . The structure includes a tetrahydroisoquinoline backbone, which is known for various pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. The propylsulfonyl group is believed to enhance solubility and bioavailability, while the methoxyphenyl moiety may influence receptor binding affinity. The compound shows potential in modulating various signaling pathways by interacting with enzymes or receptors involved in cellular processes.

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies on related tetrahydroisoquinoline derivatives have shown their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and disruption of mitotic spindles .

Study 1: In Vitro Antitumor Activity

A study investigated the effects of a related sulfonamide compound on human cancer cell lines. The results demonstrated that the compound inhibited cell proliferation and induced apoptosis at micromolar concentrations. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins .

CompoundIC50 (µM)Cell Line
Sulfonamide A5.0MDA-MB-231 (breast cancer)
Sulfonamide B10.0A549 (lung cancer)

Study 2: In Vivo Efficacy

In a xenograft model using mice implanted with human breast cancer cells, treatment with a sulfonamide analogue resulted in significant tumor shrinkage compared to control groups. The study highlighted the potential of these compounds in cancer therapy and their favorable safety profiles .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest moderate absorption and distribution characteristics typical of sulfonamides. Further studies are needed to elucidate its metabolic pathways and excretion routes.

Q & A

Q. What are the standard synthetic protocols for preparing 2-(4-methoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the tetrahydroisoquinoline core. Key steps include:
  • Sulfonylation : Introduction of the propylsulfonyl group via reaction with propane sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Amide Coupling : Reaction of the sulfonylated intermediate with 2-(4-methoxyphenyl)ethanesulfonamide using coupling agents like EDC/HOBt .
  • Purification : Final purification via column chromatography or preparative HPLC, monitored by TLC (Rf analysis) and confirmed by 1^1H/13^13C NMR .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent integration (e.g., methoxyphenyl aromatic protons at δ 6.8–7.2 ppm, sulfonamide NH at δ 8.1–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z ~493.15) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :
  • In Vitro Binding Assays : Screen against neurotransmitter receptors (e.g., dopaminergic or serotonergic receptors) due to structural similarities to neuroactive tetrahydroisoquinolines .
  • Enzyme Inhibition Studies : Test sulfonamide interactions with carbonic anhydrase or cyclooxygenase isoforms using fluorometric or colorimetric assays .
  • Cytotoxicity : MTT assay in HEK-293 or HepG2 cells to assess baseline toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts during sulfonylation?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, stoichiometry). For example, dichloromethane at 0°C minimizes sulfonic acid byproducts .
  • Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl₂) to enhance sulfonyl group activation .
  • In Situ Monitoring : ReactIR or inline HPLC tracks intermediate formation, enabling real-time adjustments .

Q. How can computational methods resolve contradictions in proposed biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs or enzymes. Compare binding poses with known ligands .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) to validate target engagement .
  • QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. chloro) on activity using datasets from analogs .

Q. What strategies mitigate solubility challenges in in vivo studies?

  • Methodological Answer :
  • Co-Solvent Systems : Test PEG-400/water (20:80) or cyclodextrin formulations to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate) on the methoxyphenyl moiety to improve bioavailability .
  • Particle Size Reduction : Nano-milling or spray drying to generate amorphous solid dispersions .

Q. How should researchers address conflicting data between in vitro and in vivo efficacy studies?

  • Methodological Answer :
  • Metabolite Profiling : LC-MS/MS identifies active or inhibitory metabolites in plasma samples .
  • Tissue Distribution Studies : Radiolabel the compound (e.g., 3^3H) to quantify accumulation in target organs .
  • Dose-Response Reevaluation : Adjust dosing regimens to account for first-pass metabolism or protein binding .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC₅₀ values across different assay platforms?

  • Methodological Answer :
  • Assay Standardization : Normalize data using reference inhibitors (e.g., acetazolamide for carbonic anhydrase) .
  • Orthogonal Validation : Confirm activity with alternate methods (e.g., SPR vs. fluorescence polarization) .
  • Statistical Meta-Analysis : Pool data from ≥3 independent labs using random-effects models to identify outliers .

Ethical and Safety Considerations

Q. What safety protocols are critical for handling this compound in early-stage research?

  • Methodological Answer :
  • PPE Requirements : Use nitrile gloves, fume hoods, and closed-system reactors to prevent sulfonamide exposure .
  • Waste Disposal : Neutralize reaction residues with 10% sodium bicarbonate before disposal .
  • Institutional Approval : Submit protocols to IACUC or biosafety committees for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.